molecular formula C37H44N2O3 B020245 (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane CAS No. 162849-93-6

(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane

Cat. No. B020245
M. Wt: 564.8 g/mol
InChI Key: FEAVBRDFTRUZPF-IMKBVMFZSA-N
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Description

Synthesis Analysis

The synthesis of (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane involves several key steps starting from L-phenylalanine. One approach described the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and reduction with sodium borohydride, yielding an overall yield of about 34% (Zhang Rong, 2004). Another pathway involves a stereocontrolled synthesis from (L)-phenylalanine, highlighting the importance of stereoselectivity in obtaining the desired compound (A. Nadin et al., 2001).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been characterized by X-ray crystallographic analysis and Density Functional Theory (DFT), providing insights into their geometric configuration and intramolecular interactions. For example, the synthesis, characterization, thermal, X-ray, and DFT analyses of structurally related compounds revealed significant details about their crystal structure and molecular interactions (N. Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane or its intermediates often involve complex processes such as N,O-benzylation, cyanidation, Grignard reactions, and reduction steps to achieve the final product. Debenzylation processes are also critical for obtaining the desired product with high purity and yield (Li Feng, 2007).

Scientific Research Applications

Environmental Contaminant Analysis

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, which share functional group similarities with the compound of interest, have been extensively studied for their environmental impact, particularly in aquatic environments. These studies focus on their occurrence, degradation, and potential endocrine-disrupting effects in water bodies, highlighting the need for monitoring and evaluating the environmental fate of similar chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Redox-Mediated Pollutant Degradation

Applications of Redox Mediators in Treatment of Organic Pollutants : Research on redox mediators and their role in the enzymatic degradation of persistent organic pollutants presents an insight into the potential of compounds like "(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane" for environmental remediation. This area of study focuses on how certain chemicals can enhance the efficiency of pollutant degradation, offering pathways for the compound's application in environmental science and engineering (Husain & Husain, 2007).

Advanced Material Development

Plastic Scintillators Based on Polymethyl Methacrylate : The development of plastic scintillators incorporating various luminescent dyes for radiation detection and measurement is an example of how specialized chemical compounds are used in material science for specific functionalities. This research indicates the potential for incorporating complex molecules into advanced materials for technological applications (Salimgareeva & Kolesov, 2005).

Antioxidant and Medicinal Chemistry

Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : The exploration of synthetic pathways for producing compounds with significant antioxidant properties underlines the importance of chemical synthesis in discovering potential therapeutic agents. Such research could guide the synthesis and evaluation of the antioxidant potential of "(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane" and related compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

tert-butyl N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVBRDFTRUZPF-IMKBVMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572240
Record name tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane

CAS RN

162849-93-6
Record name tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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